molecular formula C12H19NO4 B1382085 (1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 918411-46-8

(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B1382085
CAS RN: 918411-46-8
M. Wt: 241.28 g/mol
InChI Key: XRDRXGVDCVQVPV-DJLDLDEBSA-N
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Description

The compound is a derivative of azabicyclo[2.2.1]heptane, which is a bicyclic structure containing a nitrogen atom . The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, often used in the protection of amines .


Molecular Structure Analysis

The compound has a bicyclic structure with a nitrogen atom, and it contains a carboxylic acid group and a tert-butoxycarbonyl group .


Physical And Chemical Properties Analysis

The molecular formula of a similar compound is C12H19NO4, and its molecular weight is 241.28 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored for its synthetic potential, particularly as a glutamic acid analogue. Hart and Rapoport (1999) describe its synthesis from L-serine, highlighting its use in constructing complex molecular structures (Hart & Rapoport, 1999).

Applications in Pharmaceutical Chemistry

  • It serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds. For example, an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a compound related to (1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, was developed for industrial-scale production (Maton et al., 2010).

Role in Conformational Studies and Peptidomimetics

  • The compound's rigid structure makes it valuable for studying conformational aspects in chemical systems and for creating peptidomimetics. Campbell and Rapoport (1996) report its use in generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).

Application in Creating Non-Natural Amino Acids

  • This compound has been employed in the synthesis of non-natural amino acids, contributing to the exploration of novel biochemical structures and functions (Avenoza et al., 1995).

properties

IUPAC Name

(1S,2S,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDRXGVDCVQVPV-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743275
Record name (1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

CAS RN

918411-46-8, 711082-67-6
Record name (1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

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